
CR8, (R)-Isómero
Descripción general
Descripción
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. (R)-CR8 is a second-generation analog of (R)-roscovitine that inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T with IC50 values of 0.09, 0.072, 0.041, 0.11, and 0.18 μM, respectively. (R)-CR8 has 2- to 4-fold improved potency for the inhibition of CDKs over (R)-roscovitine and can inhibit the proliferation of various cancer cell lines with ~40-fold more potency than (R)-roscovitine (IC50s ~ 0.39 versus 27.8 μM, respectively). (R)-CR8 also inhibits casein kinase 1 (CK1δ/ε) with an IC50 value of 0.40 μM and inhibits GSK3α/β with an IC50 value of 12 μM.
CR8 is a potent and selective inhibitor of CDK. CR8 is a more potent pyridyl analogue of roscovitine. In comparison to roscovirtine, the compound gains in potency toward CK1, which is involved in amyloid-β formation. The R-CR8 enantiomer is slightly more potent than S. CR8 is around 30 times more potent at cellular assay then roscovitine.
Aplicaciones Científicas De Investigación
Inhibition of Cyclin-dependent Kinases
One of the primary applications of (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol is its role as an inhibitor of cyclin-dependent kinases (CDKs). Specifically, it has shown interactions with:
Target | Pharmacological Action | Mechanism |
---|---|---|
Cyclin-dependent kinase 2 | Unknown | Inhibits cell cycle progression |
Cyclin A2 | Unknown | Modulates cell proliferation |
This inhibition can lead to the degradation of cyclin K through the formation of complexes with CDK12-cyclin K and the CUL4 adapter protein DDB1, which is crucial for regulating cell cycle dynamics and potentially targeting cancer cells .
Potential in Cancer Therapy
Recent studies have indicated that (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol may play a role in cancer therapy by targeting specific pathways involved in tumor growth and survival. For instance, it has been investigated for its effects on:
- Atherosclerosis : The compound's interaction with pathways such as AGE-RAGE may provide protective effects against diabetic complications linked to cardiovascular diseases .
- Apoptosis Induction : Molecular docking studies suggest that it can bind effectively to proteins involved in apoptosis regulation, enhancing the therapeutic efficacy against malignant cells .
Molecular Mechanism Insights
The molecular mechanisms through which this compound operates have been explored through various methodologies, including:
Molecular Docking Studies
Molecular docking has demonstrated that (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol exhibits favorable binding affinities with key targets such as CCNA2, STAT1, and ICAM1. These interactions are critical for understanding how the compound can modulate biological responses at the cellular level .
Cellular Thermal Shift Assay (CETSA)
CETSA experiments have confirmed the binding interactions between (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol and target proteins, providing insights into its stability and efficacy within cellular environments .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Diabetic Complications : A study utilizing human induced pluripotent stem cell-derived cardiomyocytes demonstrated that treatment with (2R)-2-{...}butan-1-ol improved cellular responses to doxorubicin-induced stress, suggesting protective effects against chemotherapy-induced cardiotoxicity .
- Cancer Cell Line Research : Research involving various cancer cell lines indicated that (2R)-2-{...}butan-1-ol could inhibit cell proliferation through CDK inhibition, providing a potential avenue for targeted cancer therapies .
Mecanismo De Acción
Target of Action
The primary targets of ®-CR8 are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression and are therefore promising targets for cancer therapy . The major direct targets of ®-CR8 belong to the CDKs (1,2,5,7,9,12), DYRKs, CLKs and CK1s families .
Mode of Action
®-CR8 is a second-generation analog of roscovitine . It inhibits CDKs by binding to their ATP binding pocket . By inhibiting CDK7, CDK9 and CDK12, these inhibitors transiently reduce RNA polymerase 2 activity, which results in downregulation of a large set of genes .
Biochemical Pathways
The inhibition of CDKs by ®-CR8 affects the cell cycle and transcription pathways . This leads to a reduction in the activity of RNA polymerase 2 and a subsequent downregulation of a large set of genes . The downregulation of these genes can have various downstream effects, including the induction of apoptosis in tumor cells .
Pharmacokinetics
®-CR8 exhibits favorable pharmacokinetic properties. It has a long elimination half-life of about 3 hours . Interestingly, ®-CR8 displays 100% oral bioavailability , which is a desirable property for a drug candidate .
Result of Action
The molecular and cellular effects of ®-CR8’s action are primarily related to its ability to inhibit CDKs and downregulate gene expression . This leads to the induction of apoptosis in tumor cells . In neuroblastoma cells, for example, ®-CR8 has been shown to trigger rapid and massive downregulation of MYCN expression .
Análisis Bioquímico
Biochemical Properties
CR8, ®-Isomer inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T . It has improved potency for the inhibition of CDKs over ®-roscovitine . It also inhibits casein kinase 1 (CK1δ/ε) and GSK3α/β .
Cellular Effects
CR8, ®-Isomer can inhibit the proliferation of various cancer cell lines with 40-fold more potency than ®-roscovitine . It influences cell function by regulating key regulators of cell cycle progression .
Molecular Mechanism
The molecular mechanism of CR8, ®-Isomer involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a molecular glue to induce cyclin K degradation .
Temporal Effects in Laboratory Settings
CR8, ®-Isomer shows 100% bioavailability, long half-life, and limited distribution to brain and bone marrow . This allows systemic exposure higher than the IC50 reported for cell death in tumor cell lines .
Dosage Effects in Animal Models
The effects of CR8, ®-Isomer vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Actividad Biológica
(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol, also known as (R)-CR8, is a small molecule belonging to the class of phenylpyridines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to cancer and cellular signaling pathways.
- Chemical Formula : C24H29N7O
- Molecular Weight : 431.53 g/mol
- IUPAC Name : (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Biological Activity Overview
The biological activity of (R)-CR8 has been primarily studied in the context of its interaction with various cellular targets and its effects on signaling pathways. Notable findings include:
- Inhibition of Cyclin-dependent Kinases : Research indicates that (R)-CR8 acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and may have therapeutic implications in cancer treatment .
- Phosphorylation Effects : The compound has been shown to phosphorylate several key proteins involved in cell proliferation and survival, including p53 and MYC, which are critical regulators in cancer biology .
- Cell Cycle Regulation : By inhibiting CDK2, (R)-CR8 triggers duplication of centrosomes and DNA damage response pathways, contributing to its potential as an anticancer agent .
The mechanisms through which (R)-CR8 exerts its biological effects can be summarized as follows:
- Targeting Cell Cycle Proteins : The compound interacts with CDK2, leading to altered phosphorylation states of downstream targets that regulate the cell cycle.
- Modulation of Signaling Pathways : It affects several signaling pathways associated with tumor progression, such as the TNF signaling pathway and others involved in oxidative stress responses .
Table 1: Summary of Key Research Findings on (R)-CR8
Pharmacokinetics
The pharmacokinetic profile of (R)-CR8 indicates significant absorption characteristics:
- Human Intestinal Absorption : High probability of absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood, suggesting potential central nervous system effects.
Additionally, it is characterized as a substrate for P-glycoprotein but does not inhibit major CYP450 enzymes significantly, indicating a favorable drug-drug interaction profile .
Propiedades
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJBNQIQQQGT-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436984 | |
Record name | CR8, (R)-Isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294646-77-8 | |
Record name | CR8, (R)-Isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(1-Hydroxybut-2-ylamino)-6-[4-(2-pyridyl)phenylmethylamino]-9-iso-propylpurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.